Clinical Efficacy in Peripheral Vestibular Vertigo: Betahistine vs. Cinnarizine/Dimenhydrinate Fixed-Dose Combination
A systematic review of six clinical trials comparing betahistine (12 or 16 mg) to a fixed-dose combination of cinnarizine 20 mg/dimenhydrinate 40 mg found that the combination was superior in reducing Mean Vertigo Score (MVS) at week 4 (p < 0.05) [1]. This finding was confirmed by a prospective, multicenter, double-blind, randomized non-inferiority trial (NCT01523340), which demonstrated the fixed-dose combination to be not only non-inferior but superior to betahistine dihydrochloride 16 mg for the improvement of peripheral vestibular vertigo [2].
| Evidence Dimension | Clinical Efficacy |
|---|---|
| Target Compound Data | Betahistine 16 mg: MVS reduction |
| Comparator Or Baseline | Cinnarizine 20 mg / Dimenhydrinate 40 mg fixed combination |
| Quantified Difference | Combination superior to betahistine in MVS reduction at week 4 (p = 0.013) |
| Conditions | Randomized, double-blind, non-inferiority clinical trial in patients with peripheral vestibular vertigo over 4 weeks. |
Why This Matters
This data provides crucial comparative clinical efficacy information, showing that while betahistine is effective, a specific fixed-dose combination demonstrates superior performance in this indication, guiding researchers toward the optimal choice for a given study or formulation goal.
- [1] Martín-Enguix, D., Gómez Gabaldón, N., & Amaro-Gahete, F. J. (2025). Efficacy and safety of the cinnarizine/dimenhydrinate combination versus betahistine in the treatment of vertigo: A systematic literature review. Acta Otorrinolaringológica Española. View Source
- [2] Scholtz, A. W., Hahn, A., Stefflova, B., Medzhidieva, D., Ryazantsev, S. V., Paschinin, A., Kunelskaya, N., Schumacher, K., & Weisshaar, G. (2019). Efficacy and Safety of a Fixed Combination of Cinnarizine 20 mg and Dimenhydrinate 40 mg vs Betahistine Dihydrochloride 16 mg in Patients with Peripheral Vestibular Vertigo: A Prospective, Multinational, Multicenter, Double-Blind, Randomized, Non-inferiority Clinical Trial. European Archives of Oto-Rhino-Laryngology, 276(11), 3015-3023. View Source
